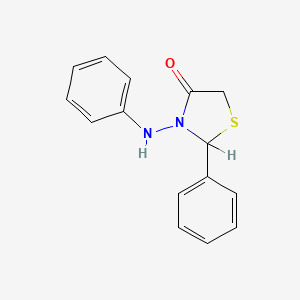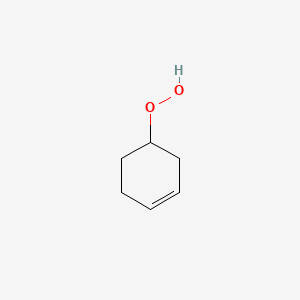
3-Cyclohexenyl hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexenyl hydroperoxide is an organic compound that belongs to the class of hydroperoxides. It is derived from cyclohexene, a six-membered ring with one double bond. Hydroperoxides are known for their role in organic synthesis and industrial applications due to their ability to act as oxidizing agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Cyclohexenyl hydroperoxide can be synthesized through the oxidation of cyclohexene. One common method involves the use of molecular oxygen in the presence of a catalyst such as N-hydroxyphthalimide (NHPI) and a transition metal compound like iron (III) benzoate . The reaction is typically carried out in an acetonitrile solution at around 60°C .
Industrial Production Methods
In an industrial setting, the oxidation of cyclohexene to produce this compound can be achieved using various oxidants such as tert-butyl hydroperoxide, hydrogen peroxide, or molecular oxygen . The choice of oxidant and catalyst can significantly influence the selectivity and yield of the desired hydroperoxide.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexenyl hydroperoxide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form products like 2-cyclohexen-1-ol and 2-cyclohexen-1-one.
Reduction: It can be reduced to cyclohexanol under specific conditions.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidants include molecular oxygen, tert-butyl hydroperoxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation: 2-Cyclohexen-1-ol, 2-cyclohexen-1-one, and epoxycyclohexane.
Reduction: Cyclohexanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclohexenyl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including epoxides and alcohols.
Biology: It can be used in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-cyclohexenyl hydroperoxide involves the formation of free radicals. In the presence of a catalyst, the hydroperoxide group decomposes to generate radicals, which then initiate a chain reaction leading to the formation of various oxidation products . The molecular targets and pathways involved include the allylic positions of cyclohexene and the double bond, which are susceptible to oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl hydroperoxide: Similar in structure but lacks the double bond present in 3-cyclohexenyl hydroperoxide.
tert-Butyl hydroperoxide: A commonly used hydroperoxide in organic synthesis, but with a different alkyl group.
Hydrogen peroxide: A simple hydroperoxide with broad applications but different reactivity compared to this compound.
Uniqueness
This compound is unique due to its ability to undergo selective oxidation reactions at the allylic position and the double bond, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
4096-33-7 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
4-hydroperoxycyclohexene |
InChI |
InChI=1S/C6H10O2/c7-8-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2 |
Clé InChI |
WORNONSVRBSMMN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)
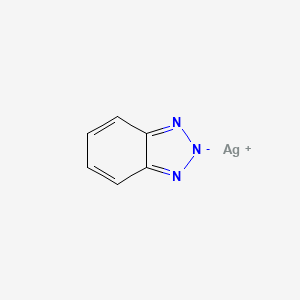
![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)

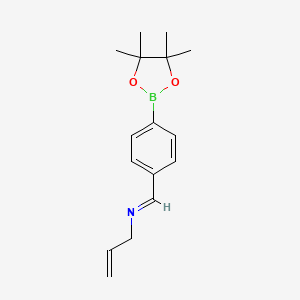
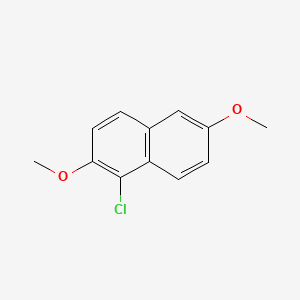
![Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate](/img/structure/B14156674.png)

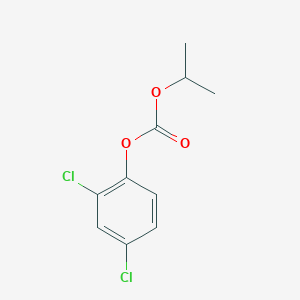


![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
